Lipophilicity Differentiation: Intermediate cLogP vs. Core Scaffold and N-Benzyl Analog
The target compound occupies a distinct intermediate lipophilicity space that is inaccessible to both the simpler core scaffold and the more lipophilic N-benzyl analog. Its cLogP of 3.04–3.76 (reported by PrenDB and ChemExper) sits approximately 1.2–1.9 log units above the core 2-(3-bromophenoxy)propanamide (logP 1.87) and approximately 0.25–0.97 log units below N-benzyl-2-(3-bromophenoxy)propanamide (logP 4.01) . This represents a 16- to 80-fold difference in predicted octanol-water partition coefficient relative to the core scaffold and a ~2- to 9-fold difference relative to the N-benzyl analog. The compound also provides an estimated aqueous solubility (cLogS -5.853, corresponding to ~0.51 mg/L) that is substantially lower than the core scaffold and moderately above the N-benzyl analog, consistent with its intermediate lipophilicity .
| Evidence Dimension | Predicted octanol-water partition coefficient (cLogP / logP) |
|---|---|
| Target Compound Data | cLogP 3.04 (PrenDB) to 3.76 (ChemExper); cLogS -5.853 |
| Comparator Or Baseline | 2-(3-Bromophenoxy)propanamide (core scaffold, CAS 915923-02-3): logP 1.87; N-Benzyl-2-(3-bromophenoxy)propanamide (CAS 632289-95-3): logP 4.01 |
| Quantified Difference | Target logP is 1.17–1.89 units above core scaffold; 0.25–0.97 units below N-benzyl analog (16–80× higher partition than core; 2–9× lower than N-benzyl) |
| Conditions | Calculated/estimated logP values from Hit2Lead, ChemExper, and PrenDB databases; no experimental logP determination available |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability, plasma protein binding, metabolic clearance, and promiscuous off-target binding; compounds occupying the logP 3–4 range are generally considered optimal for oral absorption while avoiding excessive logP-driven toxicity, making the target compound's intermediate profile relevant for hit-to-lead progression where both the overly polar core scaffold and overly lipophilic N-benzyl analog are suboptimal starting points.
